High-Performance Synthesis of N-Allyl-N-(4-methoxyphenyl)benzamide
High-Performance Synthesis of N-Allyl-N-(4-methoxyphenyl)benzamide
The following technical guide details the synthesis of N-allyl-N-(4-methoxyphenyl)benzamide , a critical substrate frequently utilized in radical cascade cyclizations and transition-metal-catalyzed hydrofunctionalization studies.
[1]
Executive Summary & Application Profile
N-allyl-N-(4-methoxyphenyl)benzamide (CAS: Generic structure class 10283-95-1 derivative) is a tertiary amide featuring an electron-rich N-aryl group and an N-allyl moiety.[1] It serves as a model "radical acceptor" substrate in the development of:
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Dihydroisoquinolinones: Via visible-light-induced radical cascade cyclization (e.g., Shi et al., 2025).[1][2]
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Oxazolines/Isoquinolines: Via palladium-catalyzed hydroarylation or oxidative cyclization.[1]
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Heck-type Cyclizations: Testing electronic effects of the p-methoxy group on ring closure rates.
This guide prioritizes Route A (N-Alkylation) as the standard field protocol due to its operational simplicity, high yields (>85%), and the stability of the starting material, N-(4-methoxyphenyl)benzamide, compared to the oxidation-prone N-allyl-p-anisidine required for the alternative acylation route.[1]
Retrosynthetic Analysis
The strategic disconnection focuses on the N–C(sp3) bond (N-allylation) rather than the N–C(sp2) bond (Amide coupling).
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Disconnection 1 (Preferred): Alkylation of the secondary amide.
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Precursors: N-(4-methoxyphenyl)benzamide + Allyl Bromide.[1]
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Logic: The amide N-H proton is sufficiently acidic (pKa ~15-17 in DMSO) to be deprotonated by sodium hydride (NaH) or potassium hydroxide (KOH), allowing for clean SN2 attack on allyl bromide.
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Disconnection 2 (Alternative): Acylation of the secondary amine.
Visual Reaction Scheme (Graphviz)
Figure 1: Strategic disconnection and forward synthesis via N-alkylation.
Detailed Experimental Protocol (Route A)
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| N-(4-methoxyphenyl)benzamide | 227.26 | 1.0 | Substrate | Irritant |
| Allyl Bromide | 120.98 | 1.2 - 1.5 | Electrophile | Lachrymator, Toxic |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | Base | Flammable, Reacts w/ H2O |
| DMF (Anhydrous) | - | Solvent | Solvent | Reprotoxic |
| Tetrahydrofuran (THF) | - | Alt.[1] Solvent | Solvent | Flammable, Peroxide former |
Step-by-Step Methodology
1. Setup and Deprotonation:
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Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Add Sodium Hydride (60% dispersion, 1.5 equiv) . Wash with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required (optional for bulk synthesis).
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Suspend the NaH in anhydrous DMF (0.2 M concentration relative to substrate) .
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Cool the suspension to 0 °C using an ice/water bath.[3]
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Add N-(4-methoxyphenyl)benzamide (1.0 equiv) portion-wise.
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Observation: Evolution of hydrogen gas (bubbling) will occur. The solution typically turns yellow/orange as the amidate anion forms.
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Stir at 0 °C for 15–30 minutes to ensure complete deprotonation.
2. Alkylation:
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Add Allyl Bromide (1.2–1.5 equiv) dropwise via syringe.
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Note: Allyl bromide is a potent lachrymator; handle strictly in a fume hood.[1]
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Allow the reaction to warm to room temperature naturally.
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Stir for 2–4 hours . Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The starting material (more polar, lower Rf) should disappear, replaced by the less polar N-allyl product (higher Rf).[1]
3. Quench and Workup:
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Cool the mixture back to 0 °C.
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Carefully quench by dropwise addition of saturated aqueous NH4Cl or water.[1] Caution: Residual NaH will bubble vigorously.[1]
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Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .
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Wash the combined organics with H2O (2 x) and Brine (1 x) to remove DMF.
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Dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[1]
4. Purification:
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Purify the crude oil via flash column chromatography on silica gel.
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Eluent: Gradient of Hexanes/Ethyl Acetate (start 95:5, gradient to 80:20).
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Yield Expectation: 85–95% (White to off-white solid or viscous oil).[1]
Experimental Workflow Diagram
Figure 2: Operational workflow for the N-alkylation protocol.
Characterization & Data Interpretation
The identity of the product is confirmed by the disappearance of the amide N-H doublet (approx. 10.0 ppm) and the appearance of the allyl pattern.
Representative NMR Data
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1H NMR (400 MHz, CDCl3):
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δ 7.35 – 7.25 (m, 5H): Benzoyl aromatic protons.
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δ 7.05 (d, J = 8.8 Hz, 2H): p-Anisyl aromatic protons (AA'BB' system).
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δ 6.78 (d, J = 8.8 Hz, 2H): p-Anisyl aromatic protons (ortho to OMe).[1]
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δ 5.95 (ddt, 1H): Allyl internal alkene (-CH =).
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δ 5.15 (d, 1H) & 5.10 (d, 1H): Allyl terminal alkene (=CH 2).
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δ 4.45 (d, J = 6.0 Hz, 2H): N-Allyl methylene (-N-CH 2-).[1]
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δ 3.78 (s, 3H): Methoxy group (-OCH 3).
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13C NMR (100 MHz, CDCl3):
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Diagnostic peaks: 170.5 (C=O), 158.2 (C-OMe), 133.5 (Allyl CH), 118.0 (Allyl CH2), 55.4 (OMe), 52.5 (N-CH2).[1]
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Mechanistic Insight & Troubleshooting
Mechanism: The Amidate Anion
The reaction proceeds via an SN2 mechanism . The base (NaH) removes the amide proton, creating a resonance-stabilized amidate anion.[1] The nitrogen center, being more nucleophilic than the oxygen in this solvent system (DMF), attacks the primary carbon of allyl bromide, displacing the bromide leaving group.
Troubleshooting Table
| Issue | Cause | Solution |
| Low Yield (<50%) | Incomplete deprotonation or wet solvent.[1] | Ensure NaH is fresh; distill DMF or use molecular sieves.[1] Increase time at 0°C. |
| O-Alkylation (Imidate) | Oxygen attack favored (rare in DMF). | Ensure solvent is polar aprotic (DMF favors N-alkylation).[1] Keep temp low during addition. |
| Starting Material Remains | NaH degradation.[1] | Use excess NaH (2.0 equiv) or switch to KH (more reactive). |
References
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Shi, Y.-Q., et al. (2025).[1][2] Visible-Light Induced Radical Cyclization of N-Allylbenzamide with α-Carbonyl Alkyl Bromide for Direct Construction of Dihydroisoquinolones. Chem. Asian J., e70362.[1][2] Link
- Context: Establishes the utility of N-allylbenzamides in radical cascades.
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Ngassa, F. N., et al. (2020).[1] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem., 11(3), 245–249.[1] Link
- Context: Validates the N-alkylation protocol (Allyl bromide/Base) for sulfonamides/amides.
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BenchChem. (2025).[3] N-(4-Methoxyphenyl)benzamide Structure and Properties. Link
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Organic Syntheses. (2021). General Procedures for Amide Alkylation. Org. Synth. Coll. Vol. 10. Link
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Context: Standard authoritative source for NaH-mediated alkylation techniques.[1]
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Sources
- 1. N-ALLYLBENZAMIDE | 10283-95-1 [chemicalbook.com]
- 2. Visible-Light Induced Radical Cyclization of N-Allylbenzamide with α-Carbonyl Alkyl Bromide for Direct Construction of Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. par.nsf.gov [par.nsf.gov]
- 6. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
- 7. 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine - PMC [pmc.ncbi.nlm.nih.gov]
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